1-[(2~{R},3~{S})-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-3-methyl-6-oxidanylidene-5-[(2~{S})-1-oxidanylpropan-2-yl]-3,4-dihydro-2~{H}-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea
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Overview
Description
BRD-K01737880 is a small molecule compound that has been identified as a potential inhibitor in various biological studies. It has been studied for its effects on different cellular pathways and its potential therapeutic applications in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD-K01737880 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound .
Industrial Production Methods
Industrial production methods for BRD-K01737880 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
BRD-K01737880 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions involving BRD-K01737880 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may yield reduced derivatives with different chemical properties .
Scientific Research Applications
Chemistry: It is used as a probe to study various chemical reactions and mechanisms.
Biology: The compound is used to investigate cellular pathways and their regulation.
Medicine: It has potential therapeutic applications in cancer treatment, where it is studied for its ability to inhibit specific cellular targets.
Industry: The compound may be used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of BRD-K01737880 involves its interaction with specific molecular targets and pathways within cells. It is known to inhibit certain kinases and other enzymes, leading to the disruption of cellular processes that are critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
BRD-K01737880 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
BRD-K30748066: Another small molecule inhibitor with a different target profile.
BRD-A86708339: A compound with similar inhibitory effects but different chemical properties
BRD-K01737880 stands out due to its specific interactions and the pathways it affects, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C32H38N4O7 |
---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1 |
InChI Key |
NGRSXEMLDRQNMH-LPBFERMMSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)O[C@H]1CN(C)CC4=CC5=C(C=C4)OCO5)[C@@H](C)CO |
Canonical SMILES |
CC1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)OC1CN(C)CC4=CC5=C(C=C4)OCO5)C(C)CO |
Origin of Product |
United States |
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